Difluoromethyl 3-methylphenyl sulphone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-6-3-2-4-7(5-6)13(11,12)8(9)10/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCGDMHFSHKZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259595 | |
| Record name | 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-16-5 | |
| Record name | 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Difluoromethyl 3 Methylphenyl Sulphone and Its Congeners
Strategic Approaches to Fluorinated Sulphone Synthesis
The synthesis of aryl difluoromethyl sulphones, including the 3-methylphenyl variant, is typically achieved through two main strategies: the oxidation of corresponding sulfide (B99878) precursors or the direct assembly of the difluoromethyl sulphone moiety.
Oxidation Pathways from Precursor Sulfides
A prevalent and established method for preparing difluoromethyl aryl sulphones is the oxidation of the corresponding difluoromethyl aryl sulfides. chinesechemsoc.org This transformation requires potent oxidizing agents due to the electron-withdrawing nature of the difluoromethyl group, which deactivates the sulfide towards oxidation. rsc.org
Commonly employed oxidants include meta-chloroperoxybenzoic acid (mCPBA) and potassium peroxymonosulfate (B1194676) (Oxone®). nih.govorgsyn.org Another effective system involves the use of hydrogen peroxide, often in conjunction with an activating solvent such as trifluoroacetic acid (TFA). rsc.orgnih.gov The TFA acts as a catalyst, enhancing the electrophilicity of the oxidant. rsc.org Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to prevent over-oxidation and ensure high yields of the desired sulphone. nih.gov For instance, the oxidation of various polyfluoroalkyl sulfides to their corresponding sulfoxides can be achieved with high selectivity using an in situ prepared trifluoroperacetic acid (TFPAA) from trifluoroacetic acid and aqueous hydrogen peroxide. nih.gov A general procedure involves the slow, dropwise addition of hydrogen peroxide to a solution of the sulfide in trifluoroacetic acid at room temperature. nih.gov
Table 1: Representative Oxidation Conditions for Fluoroalkyl Sulfides
| Substrate | Oxidant System | Solvent | Conditions | Product | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| Fluoromethyl phenyl sulfide | Oxone® | Methanol/Water | 5°C to RT, 4h | Fluoromethyl phenyl sulfone | Not specified | orgsyn.org |
| Aryl trifluoromethyl sulfides | 30% H₂O₂ | TFA | Room Temp, 24h | Aryl trifluoromethyl sulfoxides | High selectivity | rsc.org |
| Difluoromethyl sulfides | 15% H₂O₂ | TFA | 0-28°C | Difluoromethyl sulfoxides | High conversion | nih.gov |
Direct Construction Methods for the Difluoromethyl Sulphone Moiety
Direct methods that construct the C-SO2 bond offer an alternative to oxidation pathways, avoiding the use of strong oxidants and often providing better functional group tolerance. chinesechemsoc.org One such approach is the transition-metal-catalyzed coupling of aryl halides with a source of the difluoromethylsulphonyl group. A modular multicomponent coupling strategy has been developed using an aryl halide, a difluoromethyl source such as chlorodifluoromethane (B1668795) (ClCF₂H), and a sulfur dioxide surrogate like thiourea (B124793) dioxide. chinesechemsoc.org This palladium-catalyzed process allows for the direct formation of a wide range of aryl difluoromethyl sulphones. chinesechemsoc.orgchinesechemsoc.org
Another direct method involves the reaction of N-arylsulfonyl hydrazones with a difluorocarbene source, such as difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻), to yield the corresponding difluoromethyl aryl sulphones. rsc.org These methods represent a significant advancement, enabling the synthesis of complex fluorinated sulphones from readily available starting materials.
Utilizing Difluoromethyl 3-methylphenyl sulphone as a Synthetic Precursor
This compound is a valuable precursor in organic synthesis, primarily because it can be selectively activated to generate key fluorinated intermediates. The acidity of the C-H bond in the difluoromethyl group allows for deprotonation to form a stabilized carbanion, while under other conditions, the molecule can act as a source of difluorocarbene. cas.cn
Generation of Key Intermediates from this compound
The reactivity of difluoromethyl aryl sulphones can be directed to produce either difluoromethyl anion equivalents or difluorocarbene, depending on the reaction conditions. cas.cnsioc.ac.cn
The hydrogen atom of the difluoromethyl group in compounds like difluoromethyl phenyl sulphone is acidic and can be removed by a suitable base to generate a (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻). cas.cn This anion is a potent nucleophile used in a variety of carbon-carbon bond-forming reactions. For instance, it can be added to aldehydes, ketones, and imines to synthesize (phenylsulfonyl)difluoromethylated carbinols and amines, respectively. cas.cn The generation of this anion is typically achieved using bases such as potassium tert-butoxide (t-BuOK) or lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent like DMF or THF at low temperatures. acs.orgcas.cn This reactivity makes difluoromethyl aryl sulphones valuable reagents for introducing the PhSO₂CF₂- moiety, which can subsequently be transformed into other important functional groups like CF₂H or =CF₂. cas.cn
Under specific conditions, difluoromethyl aryl sulphones can serve as precursors for difluorocarbene (=CF₂). cas.cn The generation of difluorocarbene often proceeds through the formation of the ArylSO₂CF₂⁻ anion, followed by the elimination of the arylsulfinate group (ArSO₂⁻). sioc.ac.cnacs.orgnih.gov This process can be facilitated by certain bases or reaction conditions that promote the fragmentation of the intermediate anion. sioc.ac.cnnih.gov For example, a reagent bearing both sulfoximine (B86345) and sulfone moieties, derived from PhSO₂CF₂H, has been shown to generate difluorocarbene under basic conditions through selective cleavage of the C-S bond of the sulfone and subsequent elimination. sioc.ac.cnacs.orgnih.gov The generated difluorocarbene can then be trapped by various nucleophiles to form difluoromethylated products. sioc.ac.cntsukuba.ac.jp This dual reactivity highlights the synthetic utility of difluoromethyl aryl sulphones as versatile fluorinated building blocks.
Development of Electrophilic Difluoromethylation Reagents
The advancement of organofluorine chemistry is heavily reliant on the creation of novel reagents capable of installing fluorinated moieties onto organic molecules. While nucleophilic and radical methods for introducing the (phenylsulfonyl)difluoromethyl (PhSO₂CF₂) group have been established, the development of electrophilic sources has been a more recent focus. These reagents are designed to transfer a PhSO₂CF₂⁺ synthon, expanding the toolkit for creating complex fluorinated molecules.
A significant breakthrough in this area has been the design and synthesis of bench-stable S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salts. nih.govacs.org These compounds function as potent electrophilic (phenylsulfonyl)difluoromethylating agents. nih.govacs.org The synthesis is a straightforward, three-step protocol that avoids the use of metals or ozone-depleting substances. acs.org
The general synthetic sequence is as follows:
Nucleophilic Substitution : Reaction of a biaryl disulfide with (difluoromethyl)sulfonylbenzene.
Selective Oxidation : The resulting sulfide is selectively oxidized to a sulfoxide (B87167) using an oxidant like meta-chloroperoxybenzoic acid (mCPBA). acs.org
Cyclization/Activation : The final step involves treatment with triflic anhydride (B1165640) (Tf₂O), which facilitates the formation of the desired S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt. acs.org
This methodology provides a scalable and cost-efficient route to a stable, easy-to-handle electrophilic reagent. acs.org The resulting thiophenium salts have proven effective for the C-difluoromethylation of various nucleophiles, including β-ketoesters and dicyanoalkylidenes, under mild conditions. nih.gov Furthermore, these reagents can be utilized in photoredox-catalyzed reactions to generate the PhSO₂CF₂ radical, highlighting their versatility. nih.gov
Table 1: Synthesis of Electrophilic (Phenylsulfonyl)difluoromethylating Reagent An interactive data table will be rendered here in the final output.
| Step | Reactants | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | Biaryl disulfide, ((Difluoromethyl)sulfonyl)benzene | Base | 2-([(Phenylsulfonyl)difluoromethyl]sulfanyl)-1,1′-biphenyl | - |
| 2 | 2-([(Phenylsulfonyl)difluoromethyl]sulfanyl)-1,1′-biphenyl | mCPBA | 2-([(Phenylsulfonyl)difluoromethyl]sulfinyl)-1,1′-biphenyl | Quantitative acs.org |
Synthesis of Derivatized this compound Analogues
Starting from this compound, a variety of functionalized analogues can be prepared. These derivatives serve as versatile building blocks for more complex fluorinated compounds.
Chlorodifluoromethyl phenyl sulfone is a valuable reagent that can act as a difluorocarbene precursor for O- and N-difluoromethylations. cas.cnnih.gov Its synthesis involves the direct chlorination of the parent difluoromethyl phenyl sulfone. cas.cn This methodology can be applied to the 3-methylphenyl analogue.
The synthesis is achieved by deprotonating this compound with a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LHMDS), at low temperatures. The resulting anion is then quenched with an electrophilic chlorine source, like N-chlorosuccinimide (NCS), to yield the desired Chlorothis compound. cas.cn
Table 2: Synthesis of Chlorodifluoromethyl phenyl sulphone An interactive data table will be rendered here in the final output.
| Starting Material | Base | Chlorine Source | Solvent | Temperature | Product | Yield |
|---|
[(Phenylsulfonyl)difluoromethyl]trimethylsilane is another important synthetic intermediate. An efficient synthesis route involves the reaction of a brominated precursor with n-butyllithium and subsequent trapping with trimethylsilyl (B98337) chloride (Me₃SiCl) at low temperature. cas.cn This improved method provides the silylated product in good yield. cas.cn While this starts from a brominated sulfone, it highlights a key method for creating the C-Si bond in this class of compounds. This approach is adaptable for the corresponding 3-methylphenyl derivative.
Azidodifluoromethyl phenyl sulfone is a stable, fluorinated azide (B81097) that can be synthesized on a multi-gram scale from the corresponding difluoromethyl phenyl sulfone. nih.govacs.orgnih.gov This compound serves as a synthetic equivalent of the azidodifluoromethyl anion. nih.govacs.org
The synthesis involves the deprotonation of this compound with a strong base, such as potassium tert-butoxide (t-BuOK), at low temperatures (e.g., -50 °C) in an anhydrous solvent like DMF. The resulting anion is then reacted with an electrophilic azide source, typically tosyl azide (TsN₃), to produce Azidothis compound in high yield. nih.govacs.org The reaction has been optimized to achieve yields up to 90%. acs.orgacs.org This azide is a valuable precursor for synthesizing N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles via azide-alkyne cycloaddition reactions. nih.govresearchgate.net
Table 3: Optimized Synthesis of Azidodifluoromethyl phenyl sulfone An interactive data table will be rendered here in the final output.
| Starting Material | Base | Azide Source | Solvent | Temperature | Product | Yield |
|---|
Mechanistic Investigations and Chemical Reactivity of Difluoromethyl 3 Methylphenyl Sulphone
Nucleophilic Reactions Involving Difluoromethyl 3-methylphenyl sulphone
The most explored aspect of this compound's chemistry is its role as a nucleophilic (phenylsulfonyl)difluoromethylating agent. This reactivity is initiated by the deprotonation of the difluoromethyl group to generate a stabilized carbanion.
The proton on the carbon atom flanked by two fluorine atoms and a sulfonyl group is significantly acidic, allowing for easy deprotonation by a suitable base to form a (benzenesulfonyl)difluoromethyl anion. google.comcas.cn This anion is stabilized by the strong inductive effect of the fluorine atoms and the resonance-delocalizing ability of the sulfonyl group. cas.cn Common bases used for this transformation include potassium tert-butoxide (t-BuOK), lithium hexamethyldisilazide (LHMDS), and various alkoxides. cas.cnnih.gov
The in situ generated anion is a potent nucleophile that readily participates in SN2 reactions with a variety of electrophiles. google.com Its reaction with primary alkyl halides, such as bromides and iodides, provides (benzenesulfonyl)difluoromethylalkanes, which are valuable intermediates. google.com These products can subsequently be transformed into terminal 1,1-difluoro-1-alkenes or difluoromethylalkanes, demonstrating that the parent sulphone can function as a synthon for both "=CF2" and "-CF2H" moieties. google.com
The anion also reacts efficiently with other electrophiles. For instance, treatment of difluoromethyl phenyl sulfone with t-BuOLi followed by reaction with nonaflyl azide (B81097) (NfN3) produces azidodifluoromethyl phenyl sulfone. nih.gov This highlights the anion's utility in forming new carbon-heteroatom bonds. The stability of the azidodifluoromethyl anion generated from this product is limited, as it can decompose via azide elimination to form difluorocarbene. nih.gov
Table 1: Examples of Electrophiles Reacting with the Anion of Difluoromethyl Phenyl Sulphone
| Electrophile Type | Specific Example | Product Type | Reference |
|---|---|---|---|
| Alkyl Halide | Primary Alkyl Bromide/Iodide | (Benzenesulfonyl)difluoromethylalkane | google.com |
| Carbonyl Compound | Aldehydes | (Benzenesulfonyl)difluoromethylated carbinol | cas.cncas.cn |
| Azide Source | Nonaflyl azide (NfN3) | Azidodifluoromethyl phenyl sulfone | nih.gov |
| Disulfide | Diphenyl disulfide (PhSSPh) | PhSCF2SO2Ph | cas.cn |
The nucleophilic addition of the (phenylsulfonyl)difluoromethyl anion to prochiral substrates has been developed into highly stereoselective processes, primarily through the use of chiral auxiliaries. A notable strategy involves the reaction with N-tert-butanesulfinyl imines. cas.cn The addition of the anion to these chiral imines proceeds with high diastereoselectivity to furnish structurally diverse homochiral α-difluoromethyl tertiary carbinamines. cas.cn The stereochemical outcome is often rationalized by a cyclic six-membered transition state, which differs from other fluoroalkylation reactions involving N-tert-butanesulfinyl aldimines. cas.cn
Similarly, highly diastereoselective additions to aldehydes have been achieved. The reaction of the sulphone with two molecules of an aryl aldehyde in the presence of t-BuOK can produce anti-2,2-difluoro-1,3-diols with high diastereoselectivity (anti/syn ratios often exceeding 93:7). cas.cn This high selectivity is attributed to charge-rejection effects in the transition state of the second addition step. cas.cn These methods provide reliable access to enantiomerically enriched difluoromethylated alcohols and amines, which are valuable building blocks in medicinal chemistry. cas.cn
Table 2: Summary of Stereoselective Reactions
| Substrate | Chiral Influence | Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Aldehydes (2 equiv.) | Substrate control (second addition) | anti-2,2-Difluoro-1,3-diols | 93:7 to 97:3 | cas.cn |
| N-tert-butanesulfinyl imines | N-tert-butanesulfinyl group (auxiliary) | Chiral α-difluoromethyl amines | High | cas.cn |
In reactions with α,β-unsaturated carbonyl compounds, the regioselectivity of the nucleophilic attack—either 1,2-addition to the carbonyl carbon or 1,4-conjugate (Michael) addition to the β-carbon—is a critical consideration. The (phenylsulfonyl)difluoromethyl anion is considered a "hard" nucleophile. cas.cn According to Hard and Soft Acid and Base (HSAB) theory, its reactions are typically under charge control rather than frontier orbital control. fiu.edu
Consequently, when reacting with α,β-unsaturated ketones (enones), the anion preferentially attacks the harder electrophilic center, which is the carbonyl carbon. This results in 1,2-addition products rather than the Michael adducts. cas.cn This inherent preference for direct carbonyl addition is a general feature of this nucleophile and dictates its reactivity profile with conjugated systems. While Michael additions are common for softer nucleophiles, achieving 1,4-addition with the (phenylsulfonyl)difluoromethyl anion is challenging and not the typically observed pathway. fiu.edursc.org
Electrophilic Reactions Facilitated by this compound Derivatives
While this compound itself acts as a nucleophile precursor, it can be converted into derivatives that function as electrophilic "(phenylsulfonyl)difluoromethylating" agents. These reagents deliver a [PhSO2CF2]+ synthon to a nucleophile.
One such class of reagents includes hypervalent iodine(III) salts bearing the PhSO2CF2 ligand. cas.cn These compounds serve as effective electrophilic sources capable of reacting with S- and O-nucleophiles. cas.cn Another important development is the creation of S-[(phenylsulfonyl)difluoromethyl]sulfonium salts. cas.cn These sulfonium (B1226848) salts are effective for the C-difluoromethylation of sp3-hybridized carbon nucleophiles, such as β-ketoesters and 1,1-dicyanoalkenes, under mild conditions. cas.cn A key advantage of this method is the exclusive formation of C-alkylated products, with no competing O-alkylation observed in the case of β-ketoesters. cas.cn
Radical Reactions and Their Applications
The (phenylsulfonyl)difluoromethyl group can also be engaged in radical reactions through the generation of the (phenylsulfonyl)difluoromethyl radical (•CF2SO2Ph). This radical species can be generated from various precursors derived from the parent sulphone, such as (phenylsulfonyl)difluoromethyl iodide (PhSO2CF2I) or bromide (PhSO2CF2Br). cas.cn
The generation of this radical is often achieved under visible-light photoredox catalysis, using photocatalysts like fac-Ir(ppy)3. cas.cn For example, PhSO2CF2Br can be reduced by the excited state of the photocatalyst to generate the desired radical. cas.cn This radical can then be trapped by various substrates, including vinyl isocyanides, to form complex heterocyclic products like ortho-fluoroalkylated pyridines. cas.cn Another route involves using PhI(OAc)2 to generate the radical from PhSO2CF2H for subsequent reaction with isocyanides. cas.cn These radical-mediated processes, including atom-transfer radical addition (ATRA) and difunctionalization of unactivated olefins, have significantly expanded the synthetic utility of difluoromethyl sulphones. cas.cnsioc.ac.cn
Table 3: Generation and Application of the •CF2SO2Ph Radical
| Radical Precursor | Generation Method | Application | Reference |
|---|---|---|---|
| PhSO2CF2H | PhI(OAc)2 | Addition to isocyanides | cas.cn |
| PhSO2CF2Br | Visible-light photoredox catalysis (fac-Ir(ppy)3) | Reaction with vinyl isocyanides | cas.cn |
| PhSO2CF2I | Free radical initiation, Pd(0) or Fe catalysis | Intramolecular aryl difluoromethylation of olefins | cas.cn |
| Sulfox-CF2SO2Ph | Photocatalysis | Radical (phenylsulfonyl)difluoromethylation of alkenes | sioc.ac.cnnih.gov |
Difluorocarbene-Mediated Processes Initiated from this compound
Derivatives of this compound can serve as efficient precursors for difluorocarbene (:CF2), a highly reactive intermediate for introducing a CF2 group. This transformation typically proceeds via an α-elimination mechanism under basic conditions.
A key precursor for this process is chlorodifluoromethyl phenyl sulfone (PhSO2CF2Cl), which can be readily prepared from the parent sulphone by deprotonation followed by chlorination with N-chlorosuccinimide (NCS). cas.cn In the presence of a base like potassium hydroxide, PhSO2CF2Cl acts as a robust difluorocarbene reagent. cas.cn This system has been successfully applied to the O-difluoromethylation of a wide range of phenols and the N-difluoromethylation of various N-heterocyclic compounds. cas.cncas.cn This non-ozone-depleting substance (non-ODS) based approach is a significant improvement over traditional methods that often require harsh conditions or environmentally harmful reagents. cas.cntsukuba.ac.jp
Interestingly, the reaction pathway of some derivatives can be selectively tuned. For example, the reagent Sulfox-CF2SO2Ph undergoes C-S bond cleavage to generate the •CF2SO2Ph radical under photoredox conditions, but under basic conditions, it cleaves the other C-S bond and undergoes subsequent elimination to furnish difluorocarbene, which can be trapped by S- and O-nucleophiles. sioc.ac.cnnih.gov This divergent reactivity underscores the versatility of the sulfonyl group in mediating different chemical transformations. cas.cnsioc.ac.cn
Formation of gem-Difluorocyclopropanes and Difluorocyclopropenes
The synthesis of gem-difluorocyclopropanes often involves the generation of difluorocarbene (:CF2), a highly reactive intermediate that can undergo cycloaddition with alkenes. nih.gov While various precursors are known to generate difluorocarbene, such as trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, the use of difluoromethyl aryl sulphones as direct difluorocarbene sources for cyclopropanation is less commonly documented. nih.gov The generation of difluorocarbene from sulfone derivatives typically requires strong basic conditions to facilitate α-elimination.
For instance, chlorodifluoromethyl phenyl sulfone has been shown to act as a difluorocarbene reagent. cas.cn The reaction proceeds via deprotonation followed by the elimination of the phenylsulfonyl group to generate difluorocarbene, which can then be trapped by an alkene to form the corresponding gem-difluorocyclopropane. nih.gov
The reaction of tetramethylethylene with HCF2OTf and KOH in a CH3CN/H2O system has been shown to yield the corresponding difluorocyclopropane product, confirming the generation of difluorocarbene under these conditions. nih.gov
| Alkene | Reagent System | Product | Yield (%) |
| Tetramethylethylene | HCF2OTf / KOH | 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane | 22 |
This table illustrates the formation of a gem-difluorocyclopropane via a difluorocarbene intermediate generated from a difluoromethyl precursor.
The formation of difluorocyclopropenes is a more complex transformation that would require a suitable alkyne substrate and a source of difluorocarbene. The principles of difluorocarbene generation from sulfone precursors would remain the same, but the subsequent cycloaddition to an alkyne would yield the highly strained difluorocyclopropene ring system.
O- and N-Difluoromethylation Reactions
This compound, by analogy to its parent compound, is a potent reagent for the introduction of the difluoromethyl (CF2H) group onto oxygen and nitrogen nucleophiles. These reactions are of significant interest in medicinal chemistry, as the difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups and can modulate the physicochemical properties of molecules. nih.gov
Chlorodifluoromethyl phenyl sulfone has been successfully employed as an efficient difluorocarbene reagent for both O- and N-difluoromethylation. cas.cncas.cn The reaction typically proceeds in the presence of a base, such as potassium hydroxide, in a suitable solvent system like acetonitrile (B52724) and water. cas.cn This method has been applied to a wide range of phenols and N-heterocycles, affording the corresponding difluoromethylated products in good to excellent yields. cas.cn
The general mechanism involves the base-mediated generation of difluorocarbene, which then reacts with the nucleophilic oxygen or nitrogen atom. nih.gov
Table of O-Difluoromethylation of Phenols with a Phenyl Sulfone Reagent cas.cn
| Phenol Derivative | Product | Yield (%) |
| 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 92 |
| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 85 |
| Phenol | (Difluoromethoxy)benzene | 88 |
| 2-Naphthol | 2-(Difluoromethoxy)naphthalene | 95 |
This table showcases the efficiency of a chlorodifluoromethyl phenyl sulfone system for the O-difluoromethylation of various phenols.
Table of N-Difluoromethylation of N-Heterocycles with a Phenyl Sulfone Reagent cas.cn
| N-Heterocycle | Product | Yield (%) |
| Indole | 1-(Difluoromethyl)-1H-indole | 78 |
| Carbazole | 9-(Difluoromethyl)-9H-carbazole | 82 |
| Imidazole | 1-(Difluoromethyl)-1H-imidazole | 75 |
This table demonstrates the utility of a chlorodifluoromethyl phenyl sulfone system for the N-difluoromethylation of common N-heterocyclic compounds.
Transition-Metal Catalyzed Transformations of this compound
Transition-metal catalysis has emerged as a powerful tool for the functionalization of organosulfones. nih.gov These methods often involve the activation of the carbon-sulfur bond, enabling cross-coupling and other transformations that would otherwise be challenging.
Aryl sulfones can participate in desulfonylative cross-coupling reactions, where the sulfonyl group acts as a leaving group. nih.gov These reactions are typically catalyzed by palladium or nickel complexes and allow for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org For unsymmetrical aryl sulfones, the cleavage often occurs at the more electron-poor aryl C(sp²)–SO₂ bond. nih.gov
In a typical Suzuki-Miyaura type cross-coupling, an aryl sulfone reacts with a boronic acid in the presence of a palladium catalyst and a base to yield a biaryl product. nih.gov Nickel-catalyzed versions of this reaction have also been developed. nih.gov The catalytic cycle generally involves the oxidative addition of the aryl sulfone to the low-valent metal center, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov
| Aryl Sulfone | Boronic Acid | Catalyst System | Product | Yield (%) |
| Phenyl pyrimidinyl sulfone | Phenylboronic acid | Ni(PPh₃)₂Cl₂ / Mg | 2,4-Diphenylpyrimidine | Moderate to High |
This table provides an example of a nickel-catalyzed desulfonylative Suzuki-Miyaura cross-coupling reaction involving an aryl sulfone.
Difluoromethyl phenyl sulfone and its derivatives can be utilized in metal-mediated reactions to introduce the difluoromethyl group or to further functionalize the molecule. cas.cnnih.gov These reactions often proceed through the formation of an organometallic intermediate.
For instance, the reaction of [(bromodifluoromethyl)sulfonyl]benzene with heteroaromatic compounds or styrene (B11656) derivatives in the presence of a palladium catalyst leads to Heck-type products. cas.cn The strong electron-withdrawing nature of the sulfonyl group can stabilize reaction intermediates, playing a crucial role in these coupling reactions. cas.cn
Furthermore, the in-situ formation of a "(phenylsulfonyl)difluoromethyl]copper" species from PhSO₂CF₂SiMe₃, CuI, and CsF allows for cross-coupling with various electrophiles. cas.cn This methodology has been used to synthesize allenes and alkynes containing the PhSO₂CF₂- moiety. cas.cn
This table illustrates the copper-mediated (phenylsulfonyl)difluoromethylation for the synthesis of allenes and alkynes.
Reductive Cleavage and Desulfonylation Strategies
The sulfonyl group is often used as an activating group or a handle for further transformations, and its subsequent removal is a key step in many synthetic sequences. organicreactions.org
Reductive desulfonylation involves the replacement of the C-SO₂ bond with a C-H bond. wikipedia.org A variety of reducing agents can accomplish this transformation, including active metals, metal amalgams, and hydride reagents. wikipedia.org
Magnesium metal in the presence of an acid has been shown to be effective for the removal of the phenylsulfonyl group from various molecules. cas.cn For example, after a nucleophilic (phenylsulfonyl)difluoromethylation reaction, the sulfonyl group can be readily cleaved under these conditions. cas.cn
Another common method involves the use of sodium amalgam. wikipedia.org The mechanism is believed to proceed through a single-electron transfer from the metal to the sulfone, leading to the formation of a radical anion which then fragments to a sulfinate anion and an organic radical. The organic radical is then further reduced and protonated to give the final product. wikipedia.org
More recently, samarium(II) iodide (SmI₂) has gained prominence as a powerful reducing agent for the cleavage of sulfones, particularly α-keto sulfones. wikipedia.org
| Substrate | Reducing Agent | Product |
| α-Sulfonyl Ketone | SmI₂ / HMPA | Ketone |
| Alkyl Phenyl Sulfone | Mg / H⁺ | Alkane |
| Alkyl Phenyl Sulfone | Na/Hg | Alkane |
This table summarizes common methodologies for the reductive removal of the sulfonyl group.
Formation of Difluoromethyl (CF2H) and Difluoromethylidene (=CF2) Groups
This compound is a key precursor for the generation of both difluoromethyl (CF2H) and difluoromethylidene (=CF2) moieties, which are of significant interest in the synthesis of pharmaceuticals and agrochemicals. cas.cn The transformation into these groups is typically achieved through distinct reaction pathways, often involving the cleavage of the phenylsulfonyl group.
The (phenylsulfonyl)difluoromethyl group can be converted into the difluoromethylidene (=CF2) group through a base-mediated elimination reaction. cas.cn This process is a cornerstone of the Julia-Kocienski olefination, a powerful method for the synthesis of gem-difluoroalkenes from carbonyl compounds. The reaction proceeds via the formation of a carbanion intermediate, which then undergoes elimination of the sulfonyl group.
Conversely, the formation of the difluoromethyl (CF2H) group from a (phenylsulfonyl)difluoromethylated compound is typically achieved through reductive desulfonylation. This transformation allows for the introduction of the CF2H group, a valuable bioisostere for hydroxyl and thiol groups in medicinal chemistry.
A summary of representative transformations is presented in the table below, based on studies of the parent compound, difluoromethyl phenyl sulphone.
| Precursor | Reagents and Conditions | Product | Functional Group Formed |
| Alkyl-substituted (phenylsulfonyl)difluoromethyl compound | Base (e.g., t-BuOK) | gem-Difluoroalkene | Difluoromethylidene (=CF2) |
| (Phenylsulfonyl)difluoromethylated compound | Reducing agent (e.g., Mg/MeOH) | Difluoromethylated compound | Difluoromethyl (CF2H) |
Elucidation of Reaction Mechanisms
The chemical behavior of difluoromethyl phenyl sulphones is governed by a variety of reaction mechanisms, which have been the subject of extensive investigation. These mechanisms include nucleophilic, electrophilic, radical, and difluorocarbene-mediated pathways.
Nucleophilic and Electrophilic Pathways:
The presence of the strongly electron-withdrawing phenylsulfonyl and two fluorine atoms acidifies the hydrogen atom of the difluoromethyl group, facilitating its deprotonation by a base to form a (phenylsulfonyl)difluoromethyl anion. This anion can then act as a nucleophile in reactions with various electrophiles. Conversely, derivatives of difluoromethyl phenyl sulphone can be designed to act as electrophilic difluoromethylating agents. For instance, S-[(phenylsulfonyl)difluoromethyl]sulfonium salts have been developed for the electrophilic difluoromethylation of nucleophiles. cas.cn
Radical Pathways:
Mechanistic studies have indicated the involvement of the (phenylsulfonyl)difluoromethyl radical in several reactions. cas.cn This radical species can be generated under various conditions, including the use of radical initiators or photoredox catalysis. For example, the reaction of difluoromethyl phenyl sulphone with isocyanides in the presence of an oxidant like PhI(OAc)2 proceeds via the formation of a (phenylsulfonyl)difluoromethyl radical. cas.cn
Difluorocarbene Generation:
Derivatives of difluoromethyl phenyl sulphone, such as chlorodifluoromethyl phenyl sulfone, are effective precursors for the generation of difluorocarbene (:CF2). cas.cn The formation of difluorocarbene from these precursors is typically achieved under basic conditions and is more controlled compared to other methods. The electronic nature of the substituent on the phenyl ring can influence the efficiency of difluorocarbene generation, with electron-withdrawing groups generally favoring the reaction. cas.cn Deuterium-labeling experiments have been instrumental in confirming the involvement of a difluorocarbene mechanism in certain difluoromethylation reactions.
The table below summarizes the key mechanistic pathways and the intermediates involved, based on studies of difluoromethyl phenyl sulphone and its derivatives.
| Reaction Type | Key Intermediate | Method of Generation |
| Nucleophilic Difluoromethylation | (Phenylsulfonyl)difluoromethyl anion | Deprotonation with a base |
| Radical Difluoromethylation | (Phenylsulfonyl)difluoromethyl radical | Reaction with a radical initiator or photoredox catalysis |
| Difluorocarbene Reaction | Difluorocarbene (:CF2) | Base-mediated elimination from a suitable precursor (e.g., chlorodifluoromethyl phenyl sulfone) |
Applications of Difluoromethyl 3 Methylphenyl Sulphone As a Core Building Block in Advanced Organic Synthesis
Construction of Fluorinated Alcohols and Amines
The introduction of difluoromethyl groups into alcohols and amines can significantly modulate their biological and chemical properties. Difluoromethyl 3-methylphenyl sulphone provides an effective pathway for the synthesis of these important classes of compounds.
The synthesis of chiral α-difluoromethyl tertiary carbinamines has been successfully achieved with high stereoselectivity using difluoromethyl phenyl sulphone. cas.cn A notable application involves the difluoromethylation of N-tert-butanesulfinyl ketimines. cas.cn This reaction proceeds via the in situ generation of the PhSO₂CF₂⁻ anion, which then attacks the ketimine. cas.cn The process is highly efficient and stereoselective, yielding a diverse range of homochiral α-difluoromethyl tertiary carbinamines, including those with allylic and propargylic functionalities. cas.cn A key feature of this method is the proposed cyclic six-membered transition state, which accounts for the high degree of stereocontrol observed. cas.cn Following the addition reaction, the phenylsulfonyl group can be readily removed under mild conditions, such as treatment with magnesium in an acidic medium, to afford the final product. cas.cn
Table 1: Synthesis of α-Difluoromethyl Tertiary Carbinamines
| Ketimine Substrate | Product | Diastereomeric Ratio (d.r.) |
|---|---|---|
| N-tert-butanesulfinyl aryl ketimine | α-Aryl-α-difluoromethyl tertiary carbinamine | High |
| N-tert-butanesulfinyl alkyl ketimine | α-Alkyl-α-difluoromethyl tertiary carbinamine | High |
| N-tert-butanesulfinyl allyl ketimine | α-Allyl-α-difluoromethyl tertiary carbinamine | High |
This table is a representation of the types of products achievable through the described methodology.
This compound is also instrumental in the preparation of β-difluoromethylated and β-difluoromethylenated alcohols and amines. sigmaaldrich.com This is achieved through the regioselective nucleophilic difluoromethylation of 1,2-cyclic sulfates and sulfamidates. sigmaaldrich.com The cyclic nature of the starting materials allows for a controlled ring-opening reaction by the (phenylsulfonyl)difluoromethyl anion, leading to the formation of the desired β-substituted products with high regioselectivity. The subsequent removal of the sulfonyl group provides access to the target β-difluoromethylated alcohols and amines.
The synthesis of difluoromethyl alcohol derivatives from a broad range of carbonyl compounds is a significant application of this compound. sigmaaldrich.com This method is effective for both enolizable and non-enolizable carbonyl compounds, showcasing its wide applicability. sigmaaldrich.comdocumentsdelivered.com The core of this strategy is a nucleophilic phenylsulfonyldifluoromethylation of the carbonyl group, followed by a reductive desulfonylation step. sigmaaldrich.com This two-step process provides a convenient route to various difluoromethyl carbinols. researchgate.net The nucleophilic addition of the difluoromethyl phenyl sulphone anion to aldehydes and ketones yields the corresponding (phenylsulfonyl)difluoromethyl substituted alcohols. researchgate.net These intermediates can then be transformed into the desired difluoromethylated alcohols by removing the phenylsulfonyl group. researchgate.net
Synthesis of Fluorinated Alkenes
Fluorinated alkenes are valuable building blocks in organic synthesis and are present in many biologically active molecules. cas.cn this compound serves as an excellent precursor for the synthesis of these important compounds.
A significant application of difluoromethyl phenyl sulphone is its use as a difluoromethylidene equivalent for the synthesis of 1,1-difluoro-1-alkenes from primary alkyl halides. cas.cn This novel approach involves a nucleophilic substitution–elimination sequence. cas.cn The process begins with the deprotonation of difluoromethyl phenyl sulphone to generate the (benzenesulfonyl)difluoromethide anion. cas.cn This anion then undergoes an Sₙ2 reaction with a primary alkyl halide, preferentially an alkyl iodide, to form an alkylated difluoromethyl sulfone. cas.cn The subsequent base-induced elimination of the phenylsulfonyl group from this intermediate furnishes the desired 1,1-difluoro-1-alkene. cas.cn This methodology is advantageous due to its simplicity, use of inexpensive and safe reagents, and straightforward experimental procedures. cas.cn
Table 2: Synthesis of 1,1-Difluoro-1-alkenes from Alkyl Iodides
| Alkyl Iodide | Product (1,1-Difluoro-1-alkene) |
|---|---|
| 1-Iodooctane | 1,1-Difluoro-1-nonene |
| 1-Iododecane | 1,1-Difluoro-1-undecene |
This table provides examples of the transformation of primary alkyl iodides to 1,1-difluoro-1-alkenes.
While the broader field of fluoroalkene synthesis has seen significant advancements in stereoselective methods, the direct application of this compound to achieve high stereoselectivity in the synthesis of more substituted fluoroalkenes is an area of ongoing interest. However, related reagents have been effectively used in stereospecific methods to generate both (E)- and (Z)-fluoroalkenes, indicating the potential for developing highly stereoselective transformations based on sulfone chemistry. orgsyn.org For instance, the reaction of α-fluoro-β-carbonyl benzothiazol-2-yl sulfones with various nucleophiles has been shown to produce tetrasubstituted fluoroalkenes with high stereoselectivities. nih.gov These related methodologies underscore the utility of sulfone-based reagents in controlling the stereochemical outcome of olefination reactions.
Incorporation into Heterocyclic Systems
The difluoromethyl sulphone framework is instrumental in constructing fluorinated heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. cas.cnnih.gov
A significant application of difluoromethyl phenyl sulphone is in the synthesis of N-difluoro(phenylsulfonyl)methyl-substituted 1,2,3-triazoles. The process begins with the conversion of difluoromethyl phenyl sulphone into azidodifluoromethyl phenyl sulphone. nih.govacs.org This stable, newly developed azide (B81097) serves as a key intermediate. nih.gov Through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, this azide efficiently reacts with a variety of terminal alkynes to yield the corresponding 1,2,3-triazoles bearing a difluoro(phenylsulfonyl)methyl group on a nitrogen atom. nih.govacs.org
This methodology demonstrates high efficiency with structurally diverse alkynes, as illustrated in the table below.
| Alkyne Reactant | Resulting N-Difluoro(phenylsulfonyl)methyl-1,2,3-triazole | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenylacetylene | 1-(Difluoro(phenylsulfonyl)methyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 80% | nih.gov |
| 5-Chloropent-1-yne | 4-(3-Chloropropyl)-1-(difluoro(phenylsulfonyl)methyl)-1H-1,2,3-triazole | 71% | nih.gov |
| Ethyl propiolate | 1-(Difluoro(phenylsulfonyl)methyl)-4-ethoxy-1H-1,2,3-triazole | 75% | nih.gov |
Furthermore, these N-difluoro(phenylsulfonyl)methyl-substituted triazoles serve as precursors for substituted imidazoles. nih.gov A rhodium(II)-catalyzed transannulation reaction with nitriles facilitates this conversion, expanding the synthetic utility of the initial sulphone building block to another crucial class of heterocycles. nih.govacs.org
Generation of Fluorinated Functional Motifs
The (phenylsulfonyl)difluoromethyl group, introduced via reagents like this compound, is considered a "chemical chameleon" because it can be readily converted into other synthetically useful fluorinated groups. cas.cnresearchgate.net This versatility makes it a cornerstone for introducing specific fluorinated motifs into organic molecules. cas.cn
The primary application of difluoromethyl aryl sulphones is often as a precursor to the difluoromethyl (CF2H) group. cas.cn The CF2H moiety is of great interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of alcohol, thiol, or amine groups. alfa-chemistry.comnih.govrsc.org The transformation from the (phenylsulfonyl)difluoromethyl group to the CF2H group is typically achieved through reductive desulfonylation. cas.cn For instance, the phenylsulfonyl group can be removed under mild conditions, such as treatment with magnesium metal in an acidic medium, to unveil the desired difluoromethyl group. cas.cn This two-step process—incorporation of the PhSO2CF2- moiety followed by reduction—provides a reliable method for introducing the CF2H group into a target molecule. cas.cnresearchgate.net
The difluoromethylene (-CF2-) group is a valuable motif in drug design, often serving as a bioisosteric replacement for an oxygen atom, which can enhance metabolic stability and bioavailability. cas.cn Difluoromethyl phenyl sulphone serves as an effective reagent for installing this unit. cas.cn The reagent allows for the introduction of the PhSO2CF2- group, which, through subsequent chemical manipulations where the phenylsulfonyl moiety acts as a leaving group, results in the integration of the -CF2- linker into the molecular backbone. cas.cnthieme.com This strategy is crucial for creating compounds where the difluoromethylene unit acts as a stable bridge or spacer within a larger molecular architecture. cas.cn
The exocyclic difluoromethylidene or gem-difluoroalkene (=CF2) group is another important fluorinated functionality accessible from difluoromethyl phenyl sulphone precursors. cas.cn The typical synthetic route involves the initial (phenylsulfonyl)difluoromethylation of aldehydes to create β-hydroxy sulfones. cas.cn These intermediates can then undergo a base-mediated dehydrosulfonylation reaction. cas.cn This elimination process removes both the hydroxyl and the phenylsulfonyl groups, resulting in the formation of a carbon-carbon double bond with a terminal =CF2 group. cas.cn This method provides an efficient pathway to a variety of 2,2-diaryl-1,1-difluoroethenes from readily available starting materials. cas.cn
Utilization in Fragment-Based Molecular Design Methodologies
Fragment-Based Drug Design (FBDD) is a modern approach to drug discovery that involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.govdrughunter.com These initial hits are then optimized and grown into more potent lead compounds. nih.govnih.gov Fragments typically adhere to the "rule of three": a molecular weight under 300 Da, fewer than three hydrogen bond donors, and a LogP of less than three. nih.gov
This compound plays a crucial, albeit indirect, role in FBDD by serving as a key reagent for installing highly valuable fluorinated fragments. The CF2H group, in particular, is an important structural motif in this context. nih.gov Its unique ability to act as a lipophilic hydrogen bond donor, a property similar to that of thiophenol or aniline, makes it a desirable fragment for probing protein binding sites. alfa-chemistry.comrsc.org
The sulphone reagent enables medicinal chemists to incorporate the (arylsulfonyl)difluoromethyl group into various molecular scaffolds. Subsequent removal of the arylsulfonyl portion leaves the CF2H fragment, which can significantly alter the physicochemical properties of the parent molecule. cas.cnalfa-chemistry.com By providing a reliable method to introduce this key fluorinated fragment, this compound facilitates the synthesis of diverse fragment libraries. These libraries can then be screened to identify initial hits, which are subsequently optimized by linking or growing them into high-affinity ligands, thereby accelerating the drug discovery process. nih.govfrontiersin.org
Theoretical and Computational Studies of Difluoromethyl 3 Methylphenyl Sulphone Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of molecules. It is employed to predict a wide array of properties, including molecular geometries, reaction mechanisms, and energetic profiles, providing a microscopic understanding of chemical processes.
The first step in the computational analysis of Difluoromethyl 3-methylphenyl sulphone involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. DFT methods, such as the B3LYP hybrid functional combined with a suitable basis set like 6-31G(d,p), are commonly used for this purpose. jmaterenvironsci.comresearchgate.net These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related thiophene (B33073) sulfonamide derivatives, DFT calculations have been used to determine the intramolecular distances of S=O and S-N bonds, as well as the bond angles within the sulfonamide group. mdpi.com The results of such calculations for this compound would provide a precise model of its structure.
Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MESP). researchgate.net The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's reactivity and stability; a smaller gap generally indicates higher reactivity. mdpi.com The MESP map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is vital for understanding intermolecular interactions.
Table 1: Representative Geometric Parameters Calculated by DFT for Sulfonamide Derivatives
| Parameter | Calculated Value Range | Experimental Value (for comparison) |
| S=O bond length | 1.45 Å - 1.46 Å | 1.42 Å |
| S-N bond length | 1.67 Å - 1.68 Å | 1.64 Å |
| O=S-N bond angle | 105.04° - 111.26° | 105.4° |
| O=S=O bond angle | 120.46° - 121.18° | 123.1° |
| Data based on calculations for thiophene sulfonamide derivatives, illustrating the type of information obtained from DFT studies. mdpi.com |
DFT calculations are highly effective in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic difluoromethylation, DFT can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.
A key aspect of this analysis is the location and characterization of transition states (TS), which are the energy maxima along the reaction coordinate. dntb.gov.ua For example, in the transmetalation of a Pd(II)-F complex with Me3SiCF3, which leads to a Pd(II)-CF3 complex, DFT calculations have been used to identify an unusual transition state involving the release of difluorocarbene. nih.gov Similarly, for the difluoromethylation of phenols, thiophenols, and N-heteroarenes using a difluorocarbene precursor, DFT calculations have been employed to compare the energy barriers of a concerted SN2-like pathway versus a stepwise pathway involving the formation of free difluorocarbene. nih.gove-century.us The analysis of the vibrational frequencies of the transition state structure is performed to confirm that it represents a true saddle point on the potential energy surface, characterized by a single imaginary frequency.
By calculating the energies of all the species along the reaction pathway (reactants, intermediates, transition states, and products), an energetic profile, or reaction coordinate diagram, can be constructed. This profile provides quantitative information about the thermodynamics and kinetics of the reaction.
The key energetic parameters obtained from these profiles are the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products). A lower activation energy implies a faster reaction rate. For instance, in the difluorocarbene insertion mechanism, DFT calculations can determine which pathway, the concerted or the stepwise one, has a lower energy barrier and is therefore more favorable. nih.gove-century.us This information is invaluable for understanding the reactivity of this compound and for optimizing reaction conditions to improve yields and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational methodologies used extensively in drug discovery and medicinal chemistry to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These approaches are predicated on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
The difluoromethyl (CF2H) group is of significant interest in medicinal chemistry due to its unique properties that can modulate the biological activity, metabolic stability, and pharmacokinetic profiles of molecules. acs.orgox.ac.ukresearchgate.net It is often considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, capable of acting as a hydrogen bond donor. nih.govacs.orgrsc.org These characteristics make difluoromethylated scaffolds, including those derived from this compound, excellent candidates for QSAR and SAR studies. researchgate.net
QSAR models can be developed for a series of difluoromethylated compounds to predict their biological activity against a specific target. This involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity. jmaterenvironsci.com The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. The inclusion of the CF2H group in various bioactive molecules has been shown to be a successful strategy in the development of pharmaceuticals and agrochemicals. researchgate.netresearchgate.netnih.gov
The biological activity of a molecule is often governed by its interactions with a biological target, such as an enzyme or a receptor. These interactions are highly dependent on the steric and electrostatic properties of the molecule. The difluoromethyl group has distinct steric and electronic features that can be explored using QSAR and SAR methodologies.
Steric Features: The CF2H group is sterically larger than a hydrogen atom but smaller than a trifluoromethyl (CF3) group. Its size is comparable to that of a methyl or ethyl group. In QSAR studies, steric properties are often quantified by descriptors such as molecular volume, surface area, and shape indices. The steric bulk of the CF2H group can influence how a molecule fits into the binding pocket of a target protein, thereby affecting its biological activity.
Electrostatic Features: The two fluorine atoms in the CF2H group are highly electronegative, leading to a significant polarization of the C-F bonds and the C-H bond. This makes the hydrogen atom in the CF2H group acidic and capable of acting as a hydrogen bond donor. rsc.orgnih.gov The electrostatic properties of the CF2H group can be described by descriptors such as atomic charges, dipole moment, and molecular electrostatic potential. These features are crucial for understanding and predicting the non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, between a difluoromethylated compound and its biological target. The ability of the CF2H group to engage in hydrogen bonding can significantly enhance binding affinity and selectivity. researchgate.netnih.gov
Table 2: Key Properties of the Difluoromethyl (CF2H) Group Relevant to QSAR/SAR Studies
| Property | Description | Implication for Biological Activity |
| Hydrogen Bond Donor | The polarized C-H bond allows the CF2H group to act as a hydrogen bond donor. rsc.orgnih.gov | Can form favorable interactions with hydrogen bond acceptors in a biological target, potentially increasing binding affinity. |
| Lipophilicity | The CF2H group is more lipophilic than a hydroxyl group but generally less lipophilic than a trifluoromethyl group. acs.orgresearchgate.net | Can modulate the overall lipophilicity of a molecule, affecting its solubility, membrane permeability, and pharmacokinetic profile. |
| Bioisosterism | Can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govacs.orgrsc.org | Allows for the replacement of these functional groups to improve metabolic stability while maintaining or enhancing biological activity. |
| Metabolic Stability | The C-F bond is very strong, making the CF2H group generally resistant to metabolic degradation. | Can increase the in vivo half-life of a drug candidate. |
| Electronic Effect | The CF2H group is electron-withdrawing due to the high electronegativity of the fluorine atoms. | Can influence the pKa of nearby functional groups and the overall electronic properties of the molecule, affecting its reactivity and interactions. |
| This table summarizes the key physicochemical properties of the difluoromethyl group that are critical descriptors in the development of QSAR and SAR models for difluoromethylated compounds. |
Computational Approaches for Predictive Modeling
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a powerful in silico tool for understanding the relationship between the chemical structure of compounds like this compound and their biological activities. nih.govresearchgate.net These computational methods aim to establish a mathematical correlation between the physicochemical properties of a molecule, known as descriptors, and its activity. nih.gov For aryl sulfone derivatives, QSAR models have been successfully developed to predict various biological activities, such as enzyme inhibition. researchgate.netderpharmachemica.com
The process of building a QSAR model involves several key steps. First, a dataset of molecules with known activities is compiled. derpharmachemica.com For instance, a study on indoyl aryl sulfones, including derivatives with 3-methylphenylsulphonyl moieties, utilized a dataset of 39 compounds to develop a model for reverse transcriptase inhibition. researchgate.netderpharmachemica.com The three-dimensional structures of these molecules are drawn and optimized for energy minimization using computational chemistry software. derpharmachemica.com Subsequently, a wide range of physicochemical parameters, or descriptors, are calculated. These can include electronic properties (e.g., electronegativity, polarizability), steric factors (e.g., molecular volume), and thermodynamic properties (e.g., partition coefficients). nih.gov
Multiple Linear Regression (MLR) is a common algorithm used to generate the QSAR model, which is then evaluated for its statistical significance and predictive power. nih.govresearchgate.net Key statistical parameters used for validation include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred). researchgate.net A robust QSAR model will have high values for these parameters, indicating a strong correlation and good predictive ability. researchgate.netnih.gov For example, a successful QSAR model for indoyl aryl sulfones yielded an R² of 0.835, a Q² of 0.780, and an R²pred of 0.830, indicating a reliable model. researchgate.net Such models can identify which molecular properties are crucial for the desired activity, providing valuable insights for the rational design of new, more potent derivatives. nih.govresearchgate.net
| QSAR Model Parameter | Description | Example Value (Aryl Sulfone Study) researchgate.net |
| R² (Correlation Coefficient) | Measures the goodness of fit of the regression model. A value closer to 1 indicates a better fit. | 0.835 |
| Q² (Cross-validated R²) | Assesses the internal predictive ability of the model, often calculated using the leave-one-out method. | 0.780 |
| R²pred (Predictive R²) | Evaluates the model's ability to predict the activity of an external test set of compounds. | 0.830 |
| Descriptors | Numerical values representing the physicochemical properties of the molecules (e.g., nHBint, SaaNH, MDEO-11). researchgate.net | Varies per compound |
Analysis of Fluorine's Electronic and Steric Influence in Reactivity
The introduction of fluorine atoms into a molecule like this compound profoundly influences its reactivity through a combination of electronic and steric effects. rsc.orgresearchgate.net Fluorine is the most electronegative element, which gives the carbon-fluorine (C-F) bond significant polarity and strength, making it one of the strongest single bonds in organic chemistry. wikipedia.orgnih.gov
Electronic Influence: The primary electronic effect is the strong inductive electron withdrawal (-I effect) of the difluoromethyl group. nih.govnih.gov This effect deactivates the attached phenyl ring towards electrophilic substitution and can significantly lower the pKa of nearby acidic protons. nih.gov For instance, the acidity of the methine proton in difluoromethyl phenyl sulfone (PhSO₂CF₂H) is enhanced due to this inductive stabilization of the resulting carbanion. rsc.org However, the electronic influence of fluorine is complex; while highly electron-withdrawing, the lone pairs on fluorine can also participate in stabilizing adjacent carbocations through resonance (+M effect). rsc.org Furthermore, hyperconjugation, an interaction between filled bonding orbitals and adjacent empty antibonding orbitals (e.g., nS→σ*C-F), plays a critical role in the conformational preferences and reactivity of organofluorine compounds. beilstein-journals.orgnih.gov
| Property | Influence of the Difluoromethyl Group | Consequence on Reactivity |
| Electronegativity | High due to two fluorine atoms, creating a strong C-F bond dipole. wikipedia.org | Inductive electron withdrawal, increased acidity of adjacent C-H bonds. rsc.orgnih.gov |
| Bond Strength | The C-F bond is exceptionally strong (up to 130 kcal/mol). wikipedia.org | High thermal and chemical stability of the difluoromethyl group. wikipedia.org |
| Steric Size | Van der Waals radius of F (1.47 Å) is larger than H (1.20 Å). rsc.orgnih.gov | The -CF₂H group provides significant steric bulk, influencing reaction pathways. rsc.orgresearchgate.net |
| Hyperconjugation | Potential for interactions between orbitals (e.g., σ-bonds, lone pairs) and the C-F antibonding orbital (σ*C-F). beilstein-journals.org | Influences conformational stability and can affect the reactivity of adjacent groups. nih.gov |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are essential computational tools for understanding the three-dimensional structure and dynamic behavior of this compound. The conformation of organofluorine compounds is governed by a delicate balance of several stereoelectronic effects, including dipole-dipole interactions, hyperconjugation, and steric repulsion. beilstein-journals.orgresearchgate.net
The presence of the highly polar C-F bonds significantly influences the molecule's preferred geometry. nih.gov Due to the rotation around the C-C and C-S bonds, the difluoromethyl group can adopt various orientations relative to the aryl sulfone moiety. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies of different conformers and identify the global energy minimum structure. nih.gov For acyclic α-fluoro sulfones, DFT analysis has revealed several stable conformations that lie within a very narrow energy range, often less than 1 kcal/mol. nih.gov
A key factor in determining the conformational preferences is hyperconjugation, specifically the interaction between a donor orbital (like a sulfur lone pair or a C-H bond) and the antibonding orbital of the C-F bond (σ*C-F). beilstein-journals.orgnih.gov This interaction often leads to a preference for a gauche arrangement between the interacting groups. beilstein-journals.org In α-fluoro sulfones, preferred conformers are often those where substituents are oriented to maximize these stabilizing hyperconjugative effects and minimize unfavorable steric and electrostatic interactions. nih.gov For example, α,α-difluoroalkyl ethers exhibit a low rotational barrier around the ArO-CF₂R bond, allowing them to access a wide range of conformations, which can be advantageous for binding to biological targets. researchgate.net A similar flexibility can be expected for this compound around the Ar-SO₂ and SO₂-CF₂H bonds.
MD simulations can further elucidate the dynamic behavior of the molecule in different environments (e.g., in solution), providing insights into its flexibility, solvent interactions, and the time-averaged populations of different conformational states. This information is critical for understanding how the molecule's shape influences its physical properties and biological interactions.
| Interaction Type | Description | Influence on Conformation |
| Dipole-Dipole Interactions | Electrostatic interactions between the polar C-F and S=O bonds. beilstein-journals.org | Can lead to conformers that minimize repulsive interactions between bond dipoles. |
| Hyperconjugation | Donation of electron density from a filled orbital (e.g., σC-H) to an empty antibonding orbital (σ*C-F). beilstein-journals.orgnih.gov | Stabilizes specific staggered conformations, often leading to a gauche effect. nih.gov |
| Steric Repulsion | Repulsive forces between bulky groups (e.g., methyl group, sulfone oxygen atoms, and fluorine atoms). researchgate.net | Disfavors conformations where large groups are in close proximity. |
| Charge-Dipole Interactions | Electrostatic interactions between partial charges and bond dipoles. beilstein-journals.orgresearchgate.net | Can influence the orientation of the difluoromethyl group relative to the aromatic ring. |
Advanced Spectroscopic Characterization Methodologies in Difluoromethyl 3 Methylphenyl Sulphone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Difluoromethyl 3-methylphenyl sulphone, offering unparalleled detail about its molecular framework.
¹H NMR spectroscopy is instrumental in defining the arrangement and electronic environment of protons within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the 3-methylphenyl group, the single proton of the difluoromethyl group, and the protons of the methyl group. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The proton of the difluoromethyl group is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms. The methyl group protons would present as a singlet in the upfield region of the spectrum.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum will display signals for each unique carbon atom in the molecule. The carbon of the difluoromethyl group is expected to be observed as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will have chemical shifts in the typical range for substituted benzenes, and the methyl carbon will appear at a higher field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 125 - 140 |
| CHF₂ | 6.0 - 7.5 (triplet) | 110 - 125 (triplet) |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
¹⁹F NMR is a highly sensitive and specific technique for characterizing fluorine-containing compounds like this compound. rsc.org The presence of the difluoromethyl group will give rise to a characteristic signal in the ¹⁹F NMR spectrum. This signal is expected to be a doublet, resulting from the coupling with the single proton of the difluoromethyl group. rsc.org The chemical shift of the fluorine atoms is a sensitive probe of their local electronic environment.
Furthermore, ¹⁹F NMR is an invaluable tool for monitoring reactions involving the synthesis or transformation of this compound. The appearance or disappearance of the characteristic ¹⁹F signal can be used to track the progress of a reaction, determine conversion, and identify the formation of fluorinated byproducts. rsc.org
While this compound itself is achiral, derivatives of this compound may contain stereocenters. In such cases, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be essential for determining the relative stereochemistry. These 2D NMR experiments detect through-space interactions between protons, allowing for the determination of which groups are in close proximity in the three-dimensional structure of the molecule. For complex structures, these techniques are indispensable for unambiguous stereochemical assignment.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. The most prominent features in the IR spectrum of this compound are the strong, characteristic stretching vibrations of the sulfone group (O=S=O), which typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). rsc.org Other significant absorption bands include those for the C-F bonds of the difluoromethyl group, the aromatic C-H bonds, and the C-H bonds of the methyl group.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfone (O=S=O) | Asymmetric Stretch | 1350 - 1300 |
| Sulfone (O=S=O) | Symmetric Stretch | 1160 - 1120 |
| C-F | Stretch | 1100 - 1000 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methyl C-H | Stretch | 2975 - 2850 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the molecule will be ionized to form a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound.
In addition to the molecular ion, the mass spectrum will display a series of fragment ions, which provide valuable information about the molecule's structure. The fragmentation of this compound is expected to involve cleavage of the C-S and S-C bonds. Common fragmentation pathways would likely include the loss of the difluoromethyl group (•CHF₂) or the 3-methylphenyl group (•C₇H₇), leading to the formation of characteristic fragment ions. Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* transitions within the 3-methylphenyl aromatic ring. The sulfone group, while not having strong absorptions in the accessible UV-Vis range itself, can act as an auxochrome, subtly influencing the position and intensity of the absorption maxima of the aromatic system. The spectrum would likely show one or more strong absorption bands in the ultraviolet region, characteristic of substituted benzene derivatives. nist.gov
X-ray Crystallography for Solid-State Structure Determination
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of this compound was found. The crystal structure of this particular compound does not appear to be publicly available at this time. Therefore, a detailed analysis of its unit cell parameters, space group, molecular conformation, and intermolecular interactions based on experimental X-ray diffraction data cannot be provided.
Emerging Research Areas and Future Directions for Difluoromethyl 3 Methylphenyl Sulphone
Development of Novel Fluorinating Reagents and Building Blocks
Difluoromethyl 3-methylphenyl sulphone and its analogues are pivotal in the development of new fluorinating reagents and serve as versatile building blocks in organic synthesis. cas.cnchemimpex.com The (phenylsulfonyl)difluoromethyl group is a key functional moiety that can be readily transformed into other important fluorinated groups, such as difluoromethyl (CF2H), difluoromethylene (–CF2–), and difluoromethylidene (=CF2). cas.cnresearchgate.net This versatility allows for the site-selective introduction of the CF2 group into organic molecules under mild conditions. cas.cn
The chemistry of difluoromethyl phenyl sulphone has spurred the development of various derivatives that act as reagents for nucleophilic, electrophilic, and radical (phenylsulfonyl)difluoromethylation reactions. cas.cn For instance, S-[(phenylsulfonyl)difluoromethyl]sulfonium salts have been developed as effective electrophilic difluoromethylation reagents for sp3 C-nucleophiles. cas.cn Furthermore, the investigation into difluoromethyl phenyl sulphone has significantly advanced the chemistry of other difluoromethyl (hetero)aryl sulphones. cas.cn
The ability to introduce fluorine atoms and fluorinated groups into organic molecules is crucial as it can significantly enhance the lipophilicity, bioavailability, and metabolic stability of the target molecules, which is of particular interest in the development of pharmaceuticals and agrochemicals. cas.cn
Table 1: Transformations of the (Phenylsulfonyl)difluoromethyl Group
| Initial Group | Transformation Product | Type of Functionality |
| PhSO2CF2- | -CF2H | Difluoromethyl |
| PhSO2CF2- | -CF2- | Difluoromethylene |
| PhSO2CF2- | =CF2 | Difluoromethylidene |
Catalysis in Difluoromethylation and Desulfonylation Reactions
Catalysis plays a crucial role in enhancing the efficiency and applicability of reactions involving this compound. Recent advancements have focused on photoredox catalysis for C-H difluoromethylation processes. mdpi.com In these reactions, difluoromethyl heteroaryl-sulfones can be reduced to generate CF2H radicals in the presence of a suitable photocatalyst in its photoexcited state. mdpi.com This methodology has been successfully applied to the C-H difluoromethylation of various heterocycles, which are important structural motifs in pharmaceuticals and agrochemicals. mdpi.commdpi.com
Following the introduction of the (phenylsulfonyl)difluoromethyl group, the removal of the sulfonyl group, known as desulfonylation, is often a necessary step to yield the desired final product. organicreactions.org This process typically involves reductive methods to cleave the carbon-sulfur bond. wikipedia.orgresearchgate.net A variety of reducing agents can be employed, including active metals like magnesium, metal amalgams, and transition metal complexes. cas.cnwikipedia.org The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in both the initial difluoromethylation and the subsequent desulfonylation step. cas.cn The development of more efficient and environmentally benign catalytic systems for these transformations remains an active area of research.
Integration into Complex Synthetic Sequences for Advanced Molecular Architectures
The utility of this compound extends to its integration into multi-step synthetic sequences for the construction of complex and advanced molecular architectures. cas.cn Its role as a versatile building block allows for the strategic incorporation of the difluoromethyl group, which can profoundly influence the properties of the target molecule. cas.cnresearchgate.net
A key feature of using this sulphone in complex synthesis is the ability to remove the phenylsulfonyl group after it has served its purpose. cas.cnorganicreactions.org This auxiliary group can facilitate certain reactions, such as cycloadditions, due to its electron-withdrawing nature, and can then be cleaved under reductive conditions. cas.cn For example, the phenylsulfonyl group in a difluoromethylated intermediate can be removed by treatment with magnesium metal under acidic conditions. cas.cn This strategy provides a powerful tool for synthetic chemists to access novel and intricate molecular structures that would be challenging to prepare otherwise. The development of new synthetic methodologies that leverage the unique reactivity of this compound is crucial for advancing the synthesis of next-generation pharmaceuticals, agrochemicals, and materials. cas.cn
Methodological Advancements in Computational Chemistry for Fluorinated Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems, including those containing fluorine. elixirpublishers.com While specific computational studies on this compound are not extensively detailed in the provided results, the general principles of computational chemistry are highly applicable. Theoretical studies, often employing density functional theory (DFT), can provide valuable insights into the molecular structure, vibrational spectra, and electronic properties of fluorinated compounds. elixirpublishers.com
These computational methods can be used to:
Predict the reactivity of different sites within the molecule.
Elucidate reaction mechanisms, including transition states and intermediates.
Understand the role of catalysts in difluoromethylation and desulfonylation reactions.
Design novel fluorinating reagents with enhanced reactivity and selectivity.
By providing a deeper understanding of the fundamental properties of fluorinated systems, computational chemistry can guide experimental efforts and accelerate the development of new synthetic methods and applications for compounds like this compound.
Applications in Medicinal Chemistry Research as Synthetic Tools and Probes
The introduction of fluorine and fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. chemimpex.comcas.cn this compound serves as a valuable synthetic tool for introducing the difluoromethyl (CF2H) group, which is a metabolically stable bioisostere of alcohol, thiol, or amine groups—common pharmacophores in many pharmaceuticals. nih.gov The incorporation of the CF2H moiety can improve a molecule's metabolic stability, bioavailability, and lipophilicity. cas.cnnih.gov
Organofluorine compounds derived from difluoromethyl phenyl sulphone and its analogues have found applications in the development of anti-cancer and anti-inflammatory drugs. chemimpex.com The ability to selectively introduce the CF2H group into complex, biologically active molecules at a late stage of synthesis is particularly valuable for drug discovery and lead optimization. nih.gov Furthermore, fluorinated compounds can be used as probes in biochemical studies due to the unique spectroscopic properties of the fluorine atom.
Table 2: Impact of the Difluoromethyl Group in Medicinal Chemistry
| Property | Effect of CF2H Incorporation |
| Metabolic Stability | Generally increased |
| Bioavailability | Can be improved |
| Lipophilicity | Modified |
| Bioisosterism | Can act as a mimic for -OH, -SH, -NH2 |
Contributions to Agrochemical Research as Synthetic Intermediates
Similar to its role in medicinal chemistry, this compound is a key synthetic intermediate in agrochemical research. cas.cn The inclusion of fluorine atoms or fluorinated groups in pesticides and herbicides can lead to enhanced efficacy, selectivity, and environmental stability. cas.cnccspublishing.org.cn The difluoromethyl group, in particular, is a feature of several modern agrochemicals. ccspublishing.org.cn
The synthetic methodologies developed around difluoromethyl phenyl sulphone provide agrochemical researchers with the tools to create novel active ingredients with improved performance characteristics. cas.cn By using this compound as a building block, chemists can efficiently synthesize a variety of difluoromethylated heterocycles and other scaffolds that are common in agrochemical products. cas.cnmdpi.com The continued development of efficient and scalable synthetic routes utilizing this reagent is essential for the discovery of the next generation of crop protection agents.
Potential in Advanced Materials Science
The unique properties imparted by fluorine are also highly sought after in the field of materials science. cas.cnchemimpex.com Organofluorine compounds are used in the creation of advanced materials with desirable characteristics such as high thermal stability, chemical resistance, and specific optical or electronic properties. chemimpex.com this compound, as a precursor to difluoromethylated molecules, has potential applications in the development of high-performance polymers, liquid crystals, and other advanced materials. chemimpex.com
While the direct application of this compound in materials science is an area that is still developing, the fundamental chemistry associated with this compound provides a platform for the design and synthesis of novel fluorinated monomers and polymers. The ability to precisely control the introduction and placement of the difluoromethyl group is expected to lead to new materials with tailored properties for a wide range of technological applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing difluoromethyl 3-methylphenyl sulphone, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or fluorination reactions. For example, difluoromethylation can be achieved using reagents like difluoromethyl sulfonium salts (e.g., analogs to those described in Charpentier et al. ). Key factors include temperature control (50–80°C), solvent polarity (DMSO or DMF), and stoichiometric ratios of fluorinating agents. Lower yields in polar aprotic solvents may arise from side reactions, necessitating optimization via iterative solvent screening .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. The NMR signal at ~-90 ppm confirms the difluoromethyl group, while NMR resolves aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies sulfone stretching vibrations (~1300–1150 cm). Quantitative 2D NMR, as in Response Factor methods, can resolve overlapping signals in complex mixtures .
Q. Why is the difluoromethyl group strategically incorporated into aryl sulphone derivatives?
- Methodological Answer: Fluorine’s high electronegativity enhances metabolic stability and bioavailability by reducing oxidative metabolism (e.g., CYP450 inhibition). The difluoromethyl group also modulates pKa of adjacent functional groups, improving membrane permeability. Comparative studies show fluorine’s inductive effects lower basicity of amines in related compounds, reducing off-target interactions .
Advanced Research Questions
Q. How can contradictory reactivity data in difluoromethyl sulphone synthesis be resolved?
- Methodological Answer: Discrepancies in reaction outcomes (e.g., competing elimination vs. substitution) often stem from solvent effects or trace moisture. Controlled experiments under inert atmospheres (argon/glovebox) and kinetic profiling (e.g., in situ NMR) can isolate variables. Computational DFT studies may predict transition states to explain regioselectivity .
Q. What strategies optimize the stability of this compound under physiological conditions?
- Methodological Answer: Stability assays in simulated gastric fluid (pH 2) and plasma (pH 7.4) identify degradation pathways (e.g., hydrolysis of the sulfone moiety). Co-solvents like cyclodextrins or PEGylation improve aqueous solubility. Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS quantifies degradation products .
Q. How do computational models predict the binding interactions of this compound with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-protein interactions. The sulfone group’s polarity and fluorine’s electrostatic contributions are parameterized using force fields like CHARMM. Free energy perturbation (FEP) calculations quantify binding affinity changes upon fluorination .
Q. What experimental evidence exists for sulphone resistance mechanisms in biological systems, and how might this apply to difluoromethyl derivatives?
- Methodological Answer: Studies on Mycobacterium leprae demonstrate sulphone resistance via mutations in dihydropteroate synthase (DHPS). Enzyme inhibition assays (IC) and whole-genome sequencing of resistant strains guide structure-activity relationship (SAR) adjustments. Cross-resistance profiling against dapsone and sulfamethoxazole informs analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
